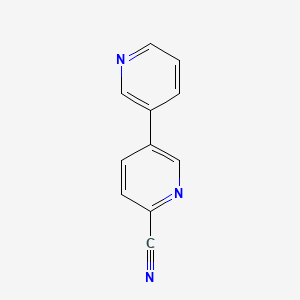
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone, also known as DTPM, is a synthetic compound that has been studied for its potential use in scientific research. DTMP belongs to the class of thiazepanes, which are heterocyclic compounds containing a seven-membered ring with a sulfur and a nitrogen atom.
Aplicaciones Científicas De Investigación
Microwave- and Ultrasound-Assisted Semisynthesis
A study by Joshi, Sharma, and Sinha (2005) discusses a method for the semisynthesis of natural methoxylated propiophenones, highlighting the use of microwave and ultrasound heating. This process involves the oxidation of phenylpropenes using various catalysts, showcasing an application in chemical synthesis and potentially related to the compound (Joshi, Sharma, & Sinha, 2005).
Synthesis and Spectral Characterization
Shahana and Yardily (2020) have synthesized and characterized compounds similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone. Their study includes spectral analysis and theoretical calculations, such as density functional theory, which is crucial for understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).
Antioxidative Phenylpropanoids Research
Kikuzaki et al. (1999) isolated antioxidative phenylpropanoids from berries, highlighting the antioxidative properties of compounds structurally related to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone. This suggests potential antioxidative applications for such compounds (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Synthesis and Evaluation of Antioxidant Properties
Ranganatha et al. (2014) synthesized a series of novel compounds including derivatives of diaryl methanone, similar to the compound . They evaluated these for antioxidant properties, suggesting a potential application in exploring antioxidant activities (Ranganatha, Begum, Naveen, Zameer, Hegdekatte, & Khanum, 2014).
Tubulin Polymerization Inhibition and Apoptosis Induction
Magalhães et al. (2013) studied a phenstatin family compound, demonstrating its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Although not the exact compound, this research provides insight into the potential applications of structurally similar compounds in cancer therapy (Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013).
Herbicidal Activity of Aryl-Naphthyl Methanone Derivatives
A study by Fu et al. (2019) on aryl-naphthyl methanone derivatives, structurally related to the compound , demonstrated their herbicidal activity. This suggests the potential use of similar compounds in agricultural applications (Fu, Wang, Wang, Kang, Gao, Zhao, & Ye, 2019).
Propiedades
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-2-6-17-9-11-19(12-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-7-4-3-5-8-18/h3-5,7-12,20H,2,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEAQMNHJLZQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

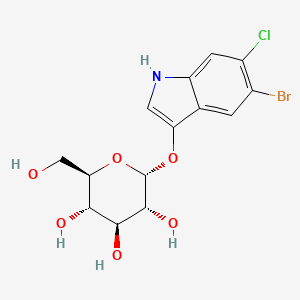

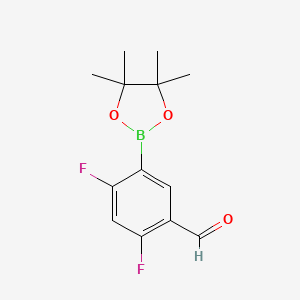
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

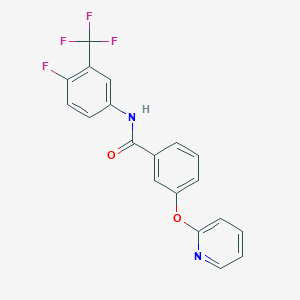
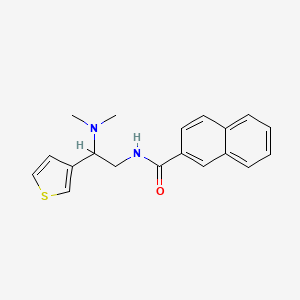
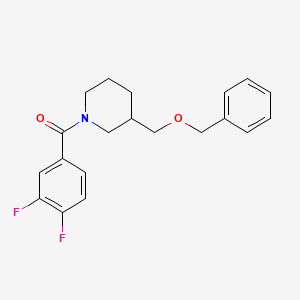
![tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B2988339.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2988341.png)
![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)
![3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2988343.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2988344.png)
